molecular formula C23H22F3N5O B442666 hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone

Cat. No.: B442666
M. Wt: 441.4g/mol
InChI Key: UFQCGIWAPNSGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives involves several steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: This step provides the related N-propargylenaminones.

    Intramolecular cyclization: Catalyzed by Cs2CO3/DMSO, this step reaches the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.

Chemical Reactions Analysis

Pyrrolopyrazine derivatives undergo various chemical reactions, including:

Scientific Research Applications

Pyrrolopyrazine derivatives have a wide range of applications in scientific research, including :

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

    Medicine: Potential therapeutic agents for various diseases due to their biological activities.

    Industry: Used in the production of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The exact mechanism of action of pyrrolopyrazine derivatives is not fully understood. they are known to interact with various molecular targets and pathways, leading to their diverse biological activities .

Comparison with Similar Compounds

Pyrrolopyrazine derivatives can be compared with other nitrogen-containing heterocyclic compounds, such as:

These comparisons highlight the unique properties of pyrrolopyrazine derivatives, making them attractive for drug discovery and other applications.

Properties

Molecular Formula

C23H22F3N5O

Molecular Weight

441.4g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]methanone

InChI

InChI=1S/C23H22F3N5O/c24-23(25,26)21-17-8-7-14-4-1-2-6-16(14)20(17)27-19-12-18(28-31(19)21)22(32)30-11-10-29-9-3-5-15(29)13-30/h1-2,4,6,12,15H,3,5,7-11,13H2

InChI Key

UFQCGIWAPNSGPX-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65

Origin of Product

United States

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